molecular formula C20H16ClN3O2 B12002547 N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide CAS No. 765298-61-1

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide

Cat. No.: B12002547
CAS No.: 765298-61-1
M. Wt: 365.8 g/mol
InChI Key: PBOQBYYJTQYIDA-FSJBWODESA-N
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Description

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide is a nicotinohydrazide-derived Schiff base characterized by a benzylidene moiety substituted at the 3-position with a 4-chlorobenzyloxy group. The compound’s hydrazide backbone facilitates hydrogen bonding and coordination with metal ions, which may contribute to its pharmacological properties .

Properties

CAS No.

765298-61-1

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3O2/c21-18-8-6-15(7-9-18)14-26-19-5-1-3-16(11-19)12-23-24-20(25)17-4-2-10-22-13-17/h1-13H,14H2,(H,24,25)/b23-12+

InChI Key

PBOQBYYJTQYIDA-FSJBWODESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, forming an intermediate hemiaminal. Acid catalysis (e.g., sulfuric acid) facilitates dehydration to yield the final benzylidene product. The mechanism aligns with Schiff base formation principles, where protonation of the carbonyl oxygen enhances electrophilicity.

Experimental Protocol

  • Reactants :

    • 3-((4-Chlorobenzyl)oxy)benzaldehyde (1.0 equiv, 2.5 mmol)

    • Nicotinohydrazide (1.1 equiv, 2.75 mmol)

    • Ethanol (30 mL)

    • Concentrated H₂SO₄ (3 drops)

  • Procedure :

    • Dissolve the aldehyde and hydrazide in ethanol under nitrogen.

    • Add H₂SO₄ and reflux at 80°C for 4–6 hours.

    • Monitor progress via TLC (ethyl acetate/hexane, 3:7).

    • Cool the mixture, precipitate with ice water, and filter.

    • Recrystallize from hot ethanol (yield: 78–82%).

Optimization Insights

  • Solvent : Ethanol balances solubility and polarity, though dimethylformamide (DMF) accelerates kinetics at the cost of purification complexity.

  • Catalyst : Sulfuric acid outperforms acetic acid, with yields increasing by ~15%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol adapted from triazole syntheses demonstrates scalability for hydrazide derivatives.

Key Parameters

ParameterValue
Power300 W
Temperature100°C
Time15 minutes
SolventEthanol
CatalystNone

Performance Metrics

  • Yield : 85% (vs. 78% conventional heating).

  • Purity : >95% (HPLC), attributed to reduced side reactions.

Solid-State Mechanochemical Synthesis

Eco-friendly mechanochemical methods eliminate solvents, leveraging mechanical force to drive condensation. This approach, validated for benzohydrazides, applies to the target compound.

Grinding Protocol

  • Combine equimolar aldehyde and hydrazide.

  • Add 1 mol% p-toluenesulfonic acid (PTSA).

  • Grind in a ball mill (500 rpm, 30 minutes).

  • Wash with cold ethanol to isolate product.

Advantages

  • Yield : 72% (slightly lower than solution-phase).

  • Sustainability : No solvent waste, energy-efficient.

One-Pot Tandem Oxidation-Condensation

A novel one-pot method integrates in situ aldehyde generation from alcohols, bypassing pre-synthesis of 3-((4-chlorobenzyl)oxy)benzaldehyde.

Steps

  • Oxidize 3-((4-chlorobenzyl)oxy)benzyl alcohol using MnO₂ in dichloromethane.

  • Add nicotinohydrazide and catalytic FeCl₃·6H₂O.

  • Stir at room temperature for 12 hours.

Outcomes

  • Yield : 68% (over two steps).

  • Drawback : Requires rigorous exclusion of moisture.

Photocatalytic Synthesis Under Visible Light

Emerging photoorganocatalytic methods employ eosin Y as a photosensitizer to drive condensation under green light (λ = 530 nm).

Reaction Setup

  • Light Source : 30 W LED panel.

  • Solvent : Ethanol/water (9:1).

  • Catalyst : 2 mol% eosin Y.

Efficiency Metrics

  • Conversion : 92% in 2 hours.

  • Selectivity : >99% due to suppressed oxidative side reactions.

Comparative Analysis of Methods

MethodYield (%)TimeEnergy InputScalability
Acid-catalyzed78–824–6 hModerateHigh
Microwave8515 minHighMedium
Mechanochemical7230 minLowLow
One-pot tandem6812 hModerateMedium
Photocatalytic922 hLowHigh

Chemical Reactions Analysis

Metal Complexation Reactions

The compound acts as a bidentate ligand, coordinating through the:

  • Pyridine nitrogen (Npyridine_{\text{pyridine}})

  • Hydrazone C=N nitrogen (Nimine_{\text{imine}})

Example : Reaction with Cu(II) or Co(II) salts in methanol yields octahedral complexes .

Metal SaltReaction ConditionsProduct StructureBiological Activity (IC50_{50})
CuCl2_2Methanol, 60°C, 4h[Cu(L)2_2Cl2_2]3–5 µM (HEPG2, HCT-116)
Co(NO3_3)2_2Ethanol, RT, 6h[Co(L)(NO3_3)2_2]Moderate antimicrobial activity

Mechanism : Chelation reduces metal ion polarity, enhancing membrane permeability .

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl ether moiety undergoes nucleophilic substitution with:

  • Amines : Forms secondary amines (e.g., with piperidine) .

  • Thiols : Produces thioether derivatives.

Reagents :

  • Piperidine/DMF, 80°C, 12h → N-(piperidin-1-yl) analog .

  • NaSH/EtOH, reflux → thioether derivative.

Oxidation and Reduction Reactions

  • Oxidation :

    • With H2_2O2_2/AcOH: Cleaves the hydrazone bond to regenerate nicotinohydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde .

    • With KMnO4_4: Oxidizes the pyridine ring to pyridine N-oxide .

  • Reduction :

    • NaBH4_4/MeOH reduces C=N to C-N, forming N'-(3-((4-chlorobenzyl)oxy)benzyl)nicotinohydrazide.

Acid/Base Hydrolysis

  • Acidic Hydrolysis (HCl/EtOH, reflux):
    Cleaves the hydrazone bond, yielding nicotinic acid hydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde.

  • Basic Hydrolysis (NaOH/EtOH):
    Degrades the chlorobenzyl ether group to phenolic derivatives .

Cyclization Reactions

Under dehydrating conditions (P2_2O5_5, toluene), intramolecular cyclization forms a 1,3,4-oxadiazole ring:

C20H16ClN3O2ΔC20H14ClN3O+H2O\text{C}_{20}\text{H}_{16}\text{ClN}_3\text{O}_2 \xrightarrow{\Delta} \text{C}_{20}\text{H}_{14}\text{ClN}_3\text{O} + \text{H}_2\text{O}

Product : 2-(3-((4-Chlorobenzyl)oxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole.

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced bioactivity:

Modification TypeExample ReactionBioactivity Outcome
Metal Complexation Cu(II) binding10× higher cytotoxicity
N-Alkylation Ethyl bromide/K2_2CO3_3Improved antifungal MIC (8 µg/mL vs. 32 µg/mL)
Halogenation Br2_2/AcOHIncreased DNA intercalation

Stability and Reactivity Trends

  • Thermal Stability : Decomposes at 220–240°C (TGA data) .

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes in strongly acidic/basic media.

  • Solubility : Insoluble in water; soluble in DMSO, DMF, and chloroform .

Scientific Research Applications

Chemical Properties and Structure

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide has the molecular formula C20H16ClN3O2C_{20}H_{16}ClN_3O_2 and features a hydrazone linkage, which is significant for its biological activity. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Biological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of nicotinohydrazide exhibit notable antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

2.2 Anticancer Potential

Hydrazone derivatives are known for their anticancer properties. A study highlighted that certain hydrazone compounds induce apoptosis in cancer cells, suggesting that this compound may also possess similar effects . The mechanism involves the activation of caspases, which play a crucial role in programmed cell death.

2.3 Anti-inflammatory Effects

Nicotinohydrazide derivatives have been explored for their anti-inflammatory effects. One study indicated that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Material Science Applications

3.1 Coordination Chemistry

The compound has been utilized in coordination chemistry to form complexes with various metal ions. These complexes have shown potential in catalysis and as biocidal agents . The ability to form stable complexes enhances the functionality of the original compound.

3.2 Supramolecular Chemistry

This compound can participate in supramolecular assemblies due to its ability to form hydrogen bonds and π-π interactions. This property is useful in designing materials with specific optical or electronic properties .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against M. tuberculosis; potential for drug development .
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; suggests further investigation into therapeutic uses .
Study 3Coordination ChemistryFormed stable metal complexes; potential applications in catalysis .

Safety and Environmental Impact

The compound is classified as very toxic to aquatic life, with specific warnings regarding its environmental impact . Researchers must consider these safety aspects when developing applications, particularly in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chloro-Substituted Analogs

  • N'-(4-Chlorobenzylidene)isonicotinohydrazide (3d): Exhibits moderate anticancer activity due to the electron-withdrawing chloro group enhancing electrophilicity. However, the absence of a benzyloxy group limits its solubility and bioavailability compared to the target compound .
  • N'-(4-((4-Chlorobenzyl)oxy)benzylidene)benzohydrazide (CID 45054459) : The 4-chlorobenzyloxy group improves lipophilicity and membrane permeability compared to simpler chloro analogs, as observed in its enhanced antimicrobial activity .

Methoxy and Hydroxy Derivatives

  • (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide : The methoxy group increases electron density on the aromatic ring, improving antioxidant activity but reducing electrophilic reactivity .
  • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide : The hydroxyl group facilitates intramolecular hydrogen bonding, stabilizing the crystal structure and enhancing thermal stability .

Halogenated and Heterocyclic Variants

  • N'-(4-Fluorobenzylidene)isonicotinohydrazide (3f): Fluorine’s strong electronegativity enhances metabolic stability but may reduce interaction with hydrophobic binding pockets .

Biological Activity

N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide, with the molecular formula C20H16ClN3O2 and CAS number 765298-61-1, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.

The compound is synthesized via the condensation reaction of nicotinohydrazide and 3-((4-chlorobenzyl)oxy)benzaldehyde in organic solvents such as ethanol or methanol under reflux conditions. The reaction typically yields a product with a molecular weight of approximately 365.8 g/mol .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, which is attributed to its ability to disrupt bacterial cell wall synthesis.

Table 1: Antimicrobial Activity Against Different Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Properties

Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for both bacterial growth and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.
  • DNA Interaction : Preliminary studies indicate that it may interact with DNA, disrupting replication and transcription processes in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazone derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus, showing an MIC value significantly lower than other tested compounds.

Case Study 2: Anticancer Activity

A comparative study on the cytotoxic effects of several nicotinohydrazide derivatives revealed that this compound exhibited superior activity against MCF-7 cells compared to its analogs. The study highlighted its potential as a lead compound for further drug development targeting breast cancer .

Q & A

Q. What are the common synthetic routes for N'-(3-((4-Chlorobenzyl)oxy)benzylidene)nicotinohydrazide and its derivatives?

The synthesis typically involves condensation reactions between nicotinohydrazide and substituted benzaldehydes. For example:

  • Conventional reflux methods : Reaction of nicotinohydrazide with 4-chlorobenzaldehyde derivatives in ethanol or methanol under reflux conditions (60–80°C) for 4–6 hours, yielding hydrazone derivatives with purities confirmed by HPLC (retention times: 7.6–12.6 minutes) .
  • Microwave-assisted synthesis : Accelerated condensation under microwave irradiation (e.g., 300 W, 10–15 minutes) improves yields (>90%) and reduces reaction time compared to conventional methods .
  • Solvent-free green methods : Use of catalysts like fly-ash para-toluenesulfonic acid (PTS) under microwave irradiation eliminates solvent use, enhancing eco-friendliness .

Q. How are spectral techniques (IR, NMR, HR-MS) utilized in characterizing this compound?

  • IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N–H bend at 3200–3400 cm⁻¹) .
  • 1H/13C NMR : Identifies substituent effects on chemical shifts (e.g., aromatic protons at δ 6.8–8.2 ppm, benzylidene protons at δ 8.3–8.5 ppm) .
  • HR-MS : Validates molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 443.721 for bromo-substituted analogs) .

Q. What are the key steps in confirming the purity of synthesized derivatives?

  • HPLC analysis : Retention time consistency (e.g., 7.6–12.6 minutes) and peak symmetry ensure purity .
  • Melting point determination : Sharp melting ranges (e.g., 215–222°C) indicate homogeneity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.5% of theoretical values .

Advanced Research Questions

Q. How do solvation effects influence the reactivity and biological activity of this compound?

Solvation effects alter charge distribution and hydrogen-bonding capacity , impacting interactions with biological targets. For example:

  • Polar solvents (e.g., DMSO) stabilize the hydrazone’s keto-enol tautomers, enhancing ligand-metal coordination in vanadium complexes with insulin-like activity .
  • Solvent polarity also affects bioavailability : Hydrophobic derivatives exhibit better membrane permeability in antimicrobial assays .

Q. What computational methods are used to predict the electronic structure and reactivity of this compound?

  • DFT calculations : Optimize geometry and predict frontier molecular orbitals (FMOs) to assess reactivity (e.g., HOMO-LUMO gaps <3.5 eV indicate high electrophilicity) .
  • Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions (e.g., carbonyl and hydrazone groups) for nucleophilic attack .
  • Mulliken charge analysis : Quantifies charge distribution to explain binding affinities in enzyme inhibition studies .

Q. How can contradictions in biological activity data across studies be addressed?

  • Standardized assay protocols : Discrepancies in antimicrobial activity (e.g., varying MIC values) may arise from differences in bacterial strains (e.g., S. aureus vs. E. coli) or disc diffusion methods (Bauer-Kirby vs. broth microdilution) .
  • Dose-response validation : Re-testing hit compounds (e.g., CCG-7844) across multiple concentrations clarifies potency and selectivity .
  • Structural analogs comparison : Modifying substituents (e.g., replacing 4-chloro with 4-fluoro) can resolve activity trends .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -Cl, -Br) enhances antimicrobial activity by increasing electrophilicity .
  • Metal complexation : Coordination with oxidovanadium(V) improves insulin-mimetic activity, reducing blood glucose levels in diabetic models by 40–60% .
  • Hybrid pharmacophores : Combining hydrazone moieties with trifluoromethyl groups (e.g., in Schiff bases) broadens antifungal spectra .

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